molecular formula C12H20N2O B2394212 N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl)prop-2-enamide CAS No. 2194089-48-8

N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl)prop-2-enamide

Cat. No.: B2394212
CAS No.: 2194089-48-8
M. Wt: 208.305
InChI Key: YUHFAAKWLMVQFL-UHFFFAOYSA-N
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Description

N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl)prop-2-enamide: is a chemical compound characterized by its unique structure, which includes a quinolizidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl)prop-2-enamide typically involves the following steps:

    Formation of the Quinolizidine Ring: This can be achieved through the hydrogenation of quinolizine derivatives under specific conditions.

    Amidation Reaction: The quinolizidine intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-ylmethyl)-2-methoxybenzamide
  • N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-ylmethyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl)prop-2-enamide is unique due to its specific quinolizidine ring structure and the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-12(15)13-10-6-5-9-14-8-4-3-7-11(10)14/h2,10-11H,1,3-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHFAAKWLMVQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCN2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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